molecular formula C17H31N3O4 B14255082 3-Methyl-L-Valyl-L-Prolyl-L-Isoleucine CAS No. 482349-03-1

3-Methyl-L-Valyl-L-Prolyl-L-Isoleucine

Cat. No.: B14255082
CAS No.: 482349-03-1
M. Wt: 341.4 g/mol
InChI Key: SQVUEHPVMOLXQG-ZDEQEGDKSA-N
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Description

3-Methyl-L-Valyl-L-Prolyl-L-Isoleucine is a tripeptide composed of three amino acids: 3-methyl-L-valine, L-proline, and L-isoleucine. This compound is of interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-L-Valyl-L-Prolyl-L-Isoleucine typically involves the stepwise coupling of the three amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the coupling reactions, the protecting groups are removed to yield the final tripeptide .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. SPPS is preferred for its efficiency and ability to produce high-purity peptides. In SPPS, the amino acids are sequentially added to a resin-bound peptide chain, followed by deprotection and cleavage from the resin to obtain the desired peptide .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-L-Valyl-L-Prolyl-L-Isoleucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced peptides with altered functional groups .

Scientific Research Applications

3-Methyl-L-Valyl-L-Prolyl-L-Isoleucine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-L-Valyl-L-Prolyl-L-Isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cell membranes or receptors to modulate cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-L-Valyl-L-Prolyl-L-Isoleucine is unique due to the presence of the 3-methyl group on the valine residue, which can influence its biological activity and interactions with molecular targets. This structural modification may enhance its stability, binding affinity, and specificity compared to other similar tripeptides .

Properties

CAS No.

482349-03-1

Molecular Formula

C17H31N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C17H31N3O4/c1-6-10(2)12(16(23)24)19-14(21)11-8-7-9-20(11)15(22)13(18)17(3,4)5/h10-13H,6-9,18H2,1-5H3,(H,19,21)(H,23,24)/t10-,11-,12-,13+/m0/s1

InChI Key

SQVUEHPVMOLXQG-ZDEQEGDKSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)(C)C)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)(C)C)N

Origin of Product

United States

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